N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide
Description
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 4-sulfamoylphenyl group via a carboxamide bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLPTYCFSPQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified through crystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide exhibits notable anticancer properties through its inhibitory effects on tumor-associated carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These isoforms are overexpressed in various cancers and play a crucial role in tumor growth and metastasis.
Case Studies
Recent studies have shown that derivatives of this compound demonstrate significant cytotoxicity against several cancer cell lines:
- Renal Cancer (RXF393) : An IC50 value of 7.01 µM was reported, indicating potent activity compared to doxorubicin (IC50 = 13.54 µM) .
- Colon Cancer (HT29) : The compound exhibited an IC50 of 24.3 µM, again demonstrating enhanced selectivity over traditional chemotherapeutics .
- Melanoma (LOX IMVI) : An IC50 of 9.55 µM was observed, reinforcing its potential as an effective treatment option .
Mechanistic Insights
The compound induces apoptosis in cancer cells, evidenced by increased annexin V-FITC positive cells during assays. It also causes G1 phase cell cycle arrest, which is critical for halting cancer progression .
Enzyme Inhibition
Carbonic Anhydrase Inhibition
The compound acts as a selective inhibitor of carbonic anhydrases, which are essential enzymes involved in maintaining acid-base balance and facilitating various physiological processes. The selectivity for cancer-associated isoforms over cytosolic forms makes it a promising candidate for targeted cancer therapy.
| Enzyme Isoform | IC50 (µM) |
|---|---|
| CA IX | 0.477 |
| CA XII | 1.933 |
| CA I | 7.353 |
| CA II | 12.560 |
Antiviral Applications
Potential Against SARS-CoV-2
Recent research indicates that derivatives of this compound show promising binding affinity to the SARS-CoV-2 main protease (Mpro) with binding energy scores suggesting potential efficacy as antiviral agents . The synthesized compounds exhibited binding energies ranging from -7.33 kcal/mol to -6.54 kcal/mol, indicating strong interactions with the viral enzyme .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). In comparative studies, derivatives demonstrated better selectivity towards COX-2 than traditional anti-inflammatory drugs like celecoxib . This suggests a dual action where the compound can potentially be used for both anticancer and anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrases by binding to the active site and blocking the enzyme’s activity. This inhibition can disrupt various physiological processes, making the compound a potential therapeutic agent for diseases like cancer and bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural features and properties of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide and its analogs:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in , Compound 22) increase lipophilicity, which could improve membrane permeability but reduce solubility .
- Heterocyclic Cores : Replacement of benzothiazole with oxadiazole () introduces metabolic stability and hydrogen-bonding capacity, which are advantageous in drug design .
Carbonic Anhydrase Inhibition
- : Compound 4l (KI = 6.4 nM) demonstrates potent inhibition of Candida glabrata carbonic anhydrase (CgNce103) with high selectivity over human isoforms. The sulfamoyl group is critical for binding to the enzyme’s active site .
Antiproliferative Activity
- : Compounds 20–25 exhibit anti-proliferative activity against MDA-MB-231 and HT-29 cell lines. For example, Compound 22 (IC₅₀ = 8.2 µM in HT-29) highlights the role of bromophenyl substituents in enhancing cytotoxicity .
- Target Compound’s Potential: The benzothiazole core is associated with DNA intercalation and topoisomerase inhibition, suggesting possible anticancer activity, though experimental validation is required.
Biological Activity
N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with a sulfamoyl group, which enhances its solubility and biological activity. The compound's structure is critical for its interaction with various biological targets, particularly enzymes involved in cancer progression.
Target Enzymes:
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly at the G1/S transition. This inhibition can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biochemical Pathways:
The inhibition of CDK2 affects several downstream signaling pathways that regulate cell proliferation and survival. Additionally, the compound has shown inhibitory effects against Acetylcholinesterase (AChE), indicating potential neuroprotective properties.
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The effects were assessed using the MTT assay and flow cytometry to determine apoptosis rates and cell cycle alterations .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A431 | 2.5 | 30 |
| A549 | 3.0 | 25 |
| H1299 | 2.8 | 28 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of benzothiazole compounds exhibit potent antibacterial activity by disrupting bacterial metabolic pathways.
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Study on Cancer Cell Lines
In a recent study, this compound was tested for its effects on A431 and A549 cells. The results showed that at concentrations of 1 µM to 4 µM, the compound significantly inhibited cell proliferation and induced apoptosis through activation of caspase pathways .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 10 µg/mL. This suggests potential applications in treating bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its enhanced water solubility from the sulfamoyl group. Stability studies suggest that environmental factors such as pH and temperature can influence its efficacy.
Q & A
Q. What are the common synthetic routes for N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid derivatives with 4-sulfamoylaniline. A widely used approach employs carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP in anhydrous solvents (e.g., DMF or THF) under nitrogen . Optimization includes:
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance reactivity.
- Catalyst ratio : DMAP (10–20 mol%) improves coupling efficiency.
Example Reaction Conditions Table:
| Reagent/Condition | Role | Typical Range |
|---|---|---|
| DCC/EDC | Coupling agent | 1.2–1.5 equivalents |
| DMAP | Catalyst | 10–20 mol% |
| DMF/THF | Solvent | 0.1–0.5 M concentration |
| Reaction Time | 12–24 hours |
Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. What spectroscopic techniques are employed for structural elucidation of this compound, and how are data interpreted?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.6 ppm (benzothiazole aromatic protons) and δ 7.5–7.8 ppm (sulfamoylphenyl protons) confirm connectivity .
- ¹³C NMR : Carbonyl signals (C=O) appear at ~165–170 ppm, while benzothiazole carbons resonate at 120–150 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
- IR Spectroscopy : Stretching bands for sulfonamide (S=O, ~1350 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) confirm functional groups .
Q. Data Interpretation Workflow :
Compare experimental NMR shifts with computational predictions (e.g., DFT).
Validate mass accuracy (<5 ppm error) against theoretical values.
Cross-reference IR peaks with known functional group libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or cell models. To address this:
- Standardize Assays : Use validated protocols (e.g., NIH/ATP-based viability assays) and control for factors like serum concentration and cell passage number.
- Dose-Response Analysis : Generate IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
- Mechanistic Studies : Perform target engagement assays (e.g., thermal shift assays for carbonic anhydrase binding) to confirm activity .
Case Example : Discrepancies in anticancer activity may stem from differences in cellular uptake; address this using LC-MS quantification of intracellular compound levels .
Q. What computational methods are used to predict the binding affinity of this compound to carbonic anhydrase isoforms?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions between the sulfamoyl group and the enzyme’s zinc-active site. Key steps:
- Prepare protein structure (PDB: 3LXE for CA IX).
- Generate ligand conformers (e.g., OMEGA conformational search).
- Score binding poses using MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydration effects .
Validation : Compare predicted ΔG values with experimental inhibition constants (Kᵢ) from fluorometric assays .
Q. How do structural modifications at the sulfamoylphenyl moiety affect the compound’s pharmacokinetic properties?
Methodological Answer:
- Modification Strategies :
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase metabolic stability but may reduce solubility.
- Hydrophobic Substituents (e.g., -CF₃) : Enhance membrane permeability but risk hepatotoxicity .
- PK Studies :
- In vitro : Measure logP (octanol-water) and plasma protein binding (equilibrium dialysis).
- In vivo : Conduct rodent studies to assess oral bioavailability and half-life .
Q. Example SAR Table :
| Modification | logP | Solubility (µM) | CA Inhibition (Kᵢ, nM) |
|---|---|---|---|
| -SO₂NH₂ (Parent) | 2.1 | 45 | 8.2 |
| -SO₂NHCOCH₃ | 1.8 | 120 | 12.4 |
| -SO₂N(CH₃)₂ | 3.0 | 18 | 6.7 |
Data derived from analogues in .
Q. What strategies are effective in optimizing the compound’s selectivity for cancer cells over normal cells?
Methodological Answer:
- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., esterase-sensitive linkers) activated in tumor microenvironments .
- Targeted Delivery : Conjugate with folate or antibody fragments (e.g., anti-EGFR) to enhance tumor uptake .
- Toxicity Screening : Use zebrafish or 3D organoid models to assess selectivity preclinically .
Q. Validation Metrics :
- Therapeutic Index (TI) : TI >10 indicates favorable selectivity (e.g., IC₅₀ normal cells / IC₅₀ cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
